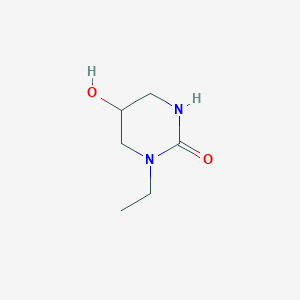

1-Ethyl-5-hydroxy-1,3-diazinan-2-one

Description

1-Ethyl-5-hydroxy-1,3-diazinan-2-one is a six-membered heterocyclic compound featuring a diazinan-2-one core with an ethyl group at the N1 position and a hydroxyl group at the C5 position. Derivatives of diazinan-2-one are widely studied for their roles in organic synthesis, solvent applications, and bioactive molecule development .

Properties

IUPAC Name |

1-ethyl-5-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-8-4-5(9)3-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLVRWYXCUQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CNC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-hydroxy-1,3-diazinan-2-one typically involves the reaction of ethylamine with a suitable precursor that contains the diazinane ring structure. One common method involves the cyclization of ethylamine with a diketone or a similar compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-hydroxy-1,3-diazinan-2-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-Ethyl-5-hydroxy-1,3-diazinan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and diazinane ring structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-1,3-diazinan-2-one (DMPU)

- Structural Differences : DMPU (CAS 7226-23-5) substitutes the ethyl group in the target compound with a methyl group and lacks the C5 hydroxyl group.

- Physical Properties: DMPU is a polar aprotic solvent with a liquid state at room temperature, density of 1.128 g/cm³, and high thermal stability.

- Crystal Structure: DMPU’s crystal structure (orthorhombic, space group Pbca) reveals a non-planar six-membered ring with N–H⋯O hydrogen bonds forming centrosymmetric dimers. The ethyl and hydroxyl substituents in the target compound may disrupt this dimerization, altering packing efficiency and solubility .

- Applications : DMPU is used as a green solvent alternative to hexamethylphosphoramide (HMPA). The hydroxyl group in the target compound could enhance its utility in coordinating metal ions or stabilizing reactive intermediates .

1,3-Dimethyl-1,3-diazinan-2-one

- Structural Differences : This compound has methyl groups at both N1 and N3 positions, unlike the ethyl and hydroxyl substitutions in the target molecule.

- The hydroxyl group in 1-ethyl-5-hydroxy-1,3-diazinan-2-one may introduce acidity (pKa ~10–12), enabling deprotonation under basic conditions .

4,6-Disubstituted-1,3-oxazinan-2-one Analogues

- Core Heteroatom Variation : Replacing one nitrogen in the diazinan-2-one ring with oxygen (oxazinan-2-one) reduces basicity and alters electronic properties. The target compound’s diazinan-2-one core retains stronger hydrogen-bond acceptor capacity due to dual nitrogen atoms .

- Biological Activity : Oxazinan-2-one derivatives exhibit antimicrobial and antitumor activity. The hydroxyl group in this compound could enhance interactions with biological targets, such as enzyme active sites .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : Analogous compounds (e.g., DMPU) are synthesized via nucleophilic substitution or cyclization reactions in dioxane/triethylamine systems. The hydroxyl group in the target compound may require protective group strategies during synthesis .

- Spectroscopic Characterization : SHELX software (e.g., SHELXL-97) is widely used for refining crystal structures of diazinan-2-one derivatives, as demonstrated for DMPU .

- Safety and Handling : While safety data for this compound is unavailable, DMPU’s low acute toxicity (LD₅₀ > 2000 mg/kg) suggests a favorable safety profile for structurally related compounds .

Biological Activity

1-Ethyl-5-hydroxy-1,3-diazinan-2-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its diazinane ring structure and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The presence of the ethyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter the binding affinity of ligands to their respective receptors, affecting signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Effective against Staphylococcus aureus |

| Gram-negative Bacteria | Inhibitory effects on Escherichia coli |

| Fungi | Moderate activity against Candida species |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Studies:

- Study on Hepatocellular Carcinoma : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.

- Breast Cancer Cell Lines : The compound showed promise in inhibiting proliferation and inducing cell cycle arrest.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, long-term studies are necessary to fully understand its toxicity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-Methyl-5-hydroxy-1,3-diazinan-2-one | Methyl group instead of ethyl | Similar antimicrobial effects |

| 1-Ethyl-5-methoxy-1,3-diazinan-2-one | Methoxy group instead of hydroxyl | Reduced anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.